3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine
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Overview
Description
3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that features both a pyridine ring and a trifluoromethyl group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, which is beneficial in pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene, followed by a coupling reaction with a pyridine derivative . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents like Selectfluor® or other fluorinating agents. The process is optimized for high efficiency and minimal by-products, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with improved metabolic stability and efficacy.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)phenol
- 3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine
Uniqueness
3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of a pyridine ring with a trifluoromethyl group enhances its stability and reactivity, making it more versatile compared to other similar compounds .
Biological Activity
3-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H8F4N
- Molecular Weight : Approximately 257.187 g/mol
The compound features a pyridine ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors influencing biological activity. These characteristics make it a prime candidate for drug design and development.
Biological Activity Overview
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and influence various biochemical pathways. Compounds with similar structures have been explored for their potential as pharmaceuticals, particularly in areas such as:
- Antiviral Activity : Studies have shown that trifluoromethyl-containing compounds can exhibit significant antiviral properties. For instance, derivatives of trifluoromethyl pyridines have demonstrated protective activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), indicating potential applications in agricultural biotechnology .
- Anticancer Potential : Research indicates that fluorinated compounds can enhance potency against cancer cell lines. For example, certain derivatives have shown improved growth inhibition in MCF-7 breast cancer cells compared to standard treatments like 5-Fluorouracil (5-FU) .
Case Studies and Research Findings
-
Antiviral Activity Against TMV and CMV
- A study synthesized a series of trifluoromethyl pyridine piperazine derivatives, revealing that some compounds exhibited higher protective activity against TMV than commercial pesticides. Specifically, compound A16 showed an EC50 value of 18.4 μg/mL against TMV, significantly outperforming the commercial standard ningnanmycin (50.2 μg/mL) .
- Anticancer Activity
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Diazotization Reactions : This method is used to introduce the fluorinated groups effectively.
- Nucleophilic Substitution : Controlled conditions are employed to ensure high yields and purity of the final product.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
4-Fluorobenzotrifluoride | Structure | Lacks pyridine ring; different reactivity |
2-Fluoro-5-fluoroalkoxypyridines | Structure | Additional fluorine atoms; altered properties |
N-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-methoxynicotinamide | Structure | Contains methoxy group; different biological activity |
The unique combination of functional groups in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C12H7F4N |
---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7F4N/c13-11-4-3-8(6-10(11)12(14,15)16)9-2-1-5-17-7-9/h1-7H |
InChI Key |
BJSQHGIIJFJWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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